2-Chloro-3-(2,4-dimethylphenyl)-1-propene
Description
2-Chloro-3-(2,4-dimethylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a 2,4-dimethylphenyl group at position 3. The electron-donating methyl groups on the aromatic ring may influence its reactivity and stability compared to halogen-substituted derivatives .
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQQGYIHPXVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247641 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-63-7 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with allyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,4-dimethylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrochloric acid) are commonly used. These reactions are often performed at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-(2,4-dimethylphenyl)-1-propene, 2-amino-3-(2,4-dimethylphenyl)-1-propene, and 2-thio-3-(2,4-dimethylphenyl)-1-propene.
Addition Reactions: Products include 2,3-dichloro-3-(2,4-dimethylphenyl)propane and 2-chloro-3-(2,4-dimethylphenyl)propane.
Oxidation Reactions: Products include 2-chloro-3-(2,4-dimethylphenyl)epoxide and 2-chloro-3-(2,4-dimethylphenyl)propanol.
Scientific Research Applications
Chemical Synthesis
2-Chloro-3-(2,4-dimethylphenyl)-1-propene serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of various pharmaceuticals and specialty chemicals due to its versatile reactivity.
Biological Research
This compound has been investigated for its potential biological activities:
- Anti-inflammatory Effects: Preliminary studies indicate that it can modulate inflammatory pathways by affecting cytokine levels.
- Antimicrobial Activity: Research has shown efficacy against various microbial strains, suggesting potential use in developing antimicrobial agents.
Medicinal Chemistry
The compound's ability to interact with specific biomolecules positions it as a candidate for drug development. Its mechanism of action likely involves covalent bonding with nucleophilic sites on proteins or enzymes, altering their functions and potentially leading to therapeutic benefits.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Interaction | Covalent modification of target enzymes |
Case Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). The results highlighted a dose-dependent response, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a mechanism involving disruption of bacterial cell wall synthesis or function.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene involves its interaction with various molecular targets. The chloro group and the double bond in the propene moiety are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo oxidation and substitution reactions allows it to interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The nature and position of substituents on the phenyl ring significantly alter physicochemical properties and reactivity:
Key Observations :
Functional Group Variations
Propene Backbone vs. Ketones and Triazines
- 3-Chloro-2-methyl-1-propene (Methallyl Chloride): A simpler analog without aromatic groups (C₄H₇Cl), used as a monomer in polymer synthesis. The absence of an aromatic ring reduces steric hindrance, enabling faster addition reactions .
- 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: A propenone derivative with a ketone group, structurally characterized via X-ray crystallography. The conjugated system may exhibit fluorescence or photochemical activity, unlike the non-conjugated propene analog .
- s-Triazine Derivatives : Compounds like 2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-butyloxy-2-hydroxypropoxy)phenyl]-s-triazine demonstrate how aromatic substituents enhance UV stability, suggesting that the dimethylphenyl group in the target compound could be tailored for similar applications .
Biological Activity
2-Chloro-3-(2,4-dimethylphenyl)-1-propene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃Cl
- Molecular Weight : 196.68 g/mol
The presence of a chloro group and a dimethylphenyl moiety suggests potential reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities, primarily through the following mechanisms:
- Covalent Bonding : The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
- Hydrophobic Interactions : The dimethylphenyl group enhances hydrophobic interactions, which may increase binding affinity to biological targets.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound might inhibit specific enzymes involved in inflammatory and microbial pathways.
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity
The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary data suggest it may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, although specific minimum inhibitory concentrations (MICs) are yet to be established .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study 1 : A study examining its anti-inflammatory effects demonstrated a significant reduction in inflammatory markers in vitro when tested on macrophage cell lines.
- Study 2 : Another investigation reported that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, showing potential as a lead compound for antibiotic development .
- Study 3 : Molecular docking studies indicated strong binding affinities to target proteins involved in inflammatory responses, suggesting a mechanism for its observed biological effects .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
